N-(3,4-dichlorophenyl)-6-(3-methyl-1-benzofuran-2-yl)-1,3,5-triazine-2,4-diamine
Description
This compound is a 1,3,5-triazine derivative characterized by two key substituents:
- 3,4-Dichlorophenyl group: A phenyl ring substituted with chlorine at positions 3 and 2.
- 3-Methyl-1-benzofuran-2-yl group: A benzofuran moiety with a methyl group at position 2.
Properties
Molecular Formula |
C18H13Cl2N5O |
|---|---|
Molecular Weight |
386.2 g/mol |
IUPAC Name |
2-N-(3,4-dichlorophenyl)-6-(3-methyl-1-benzofuran-2-yl)-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C18H13Cl2N5O/c1-9-11-4-2-3-5-14(11)26-15(9)16-23-17(21)25-18(24-16)22-10-6-7-12(19)13(20)8-10/h2-8H,1H3,(H3,21,22,23,24,25) |
InChI Key |
NWEJQYXOEJHCKK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(OC2=CC=CC=C12)C3=NC(=NC(=N3)NC4=CC(=C(C=C4)Cl)Cl)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-dichlorophenyl)-6-(3-methyl-1-benzofuran-2-yl)-1,3,5-triazine-2,4-diamine typically involves multi-step organic reactions. One common method includes the reaction of 3,4-dichloroaniline with 3-methyl-1-benzofuran-2-carboxylic acid in the presence of a dehydrating agent to form the intermediate. This intermediate is then reacted with cyanuric chloride under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using automated systems and continuous flow reactors to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
N-(3,4-dichlorophenyl)-6-(3-methyl-1-benzofuran-2-yl)-1,3,5-triazine-2,4-diamine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorine atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or other strong bases in polar solvents.
Major Products Formed
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of amines and other reduced derivatives.
Substitution: Formation of substituted triazine derivatives.
Scientific Research Applications
N-(3,4-dichlorophenyl)-6-(3-methyl-1-benzofuran-2-yl)-1,3,5-triazine-2,4-diamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Potential use in studying enzyme interactions and protein binding.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Used in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of N-(3,4-dichlorophenyl)-6-(3-methyl-1-benzofuran-2-yl)-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets. It may inhibit certain enzymes or interact with cellular receptors, leading to a cascade of biochemical events. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogues
Substituent Variations on the Aromatic Rings
6-(1-Benzofuran-2-yl)-N-(3,5-dichlorophenyl)-1,3,5-triazine-2,4-diamine
- N-(4-Chlorophenyl)-6-(3-methyl-1-benzofuran-2-yl)-1,3,5-triazine-2,4-diamine Substituents: 4-Chlorophenyl (vs. 3,4-dichloro) and identical benzofuran group. Molecular weight: 351.79 g/mol (lower due to fewer chlorine atoms). Relevance: Reduced steric and electronic effects from monochloro substitution may lower herbicidal potency compared to dichloro analogs .
Variations in Triazine Substituents
Prometryn (N,N′-bis(1-methylethyl)-6-(methylthio)-1,3,5-triazine-2,4-diamine)
Indaziflam (N-[(1R,2S)-2,3-dihydro-2,6-dimethyl-1H-inden-1-yl]-6-(1-fluoroethyl)-1,3,5-triazine-2,4-diamine)
Functional Comparisons
Herbicidal Activity
Atrazine (6-chloro-N-ethyl-N’-(1-methylethyl)-1,3,5-triazine-2,4-diamine):
Propanil (N-(3,4-dichlorophenyl)propanamide):
Environmental Fate
- Adsorption : Triazines with hydrophobic substituents (e.g., benzofuran, methylthio) exhibit stronger adsorption to bentonite clay, reducing leaching . The target compound’s benzofuran may enhance soil retention compared to atrazine.
- Degradation: Chlorine substituents slow microbial degradation. The 3,4-dichlorophenyl group likely increases environmental persistence relative to monochloro analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
